N-(3,4-dichlorophenyl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide
Description
N-(3,4-dichlorophenyl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide is a synthetic organic compound featuring a dichlorophenyl group linked via a hexanamide chain to a phthalimide-derived isoindole-1,3-dione moiety. This structure combines a halogenated aromatic ring with a polar amide spacer and a rigid, planar isoindol-dione group, which may influence its physicochemical properties (e.g., solubility, stability) and biological interactions .
Properties
Molecular Formula |
C20H18Cl2N2O3 |
|---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-6-(1,3-dioxoisoindol-2-yl)hexanamide |
InChI |
InChI=1S/C20H18Cl2N2O3/c21-16-10-9-13(12-17(16)22)23-18(25)8-2-1-5-11-24-19(26)14-6-3-4-7-15(14)20(24)27/h3-4,6-7,9-10,12H,1-2,5,8,11H2,(H,23,25) |
InChI Key |
UZKOTGMPLOLGIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide typically involves multiple steps, starting with the preparation of the core structures. The dichlorophenyl group can be introduced through chlorination reactions, while the dioxoisoindoline moiety is synthesized via cyclization reactions. The final step involves the coupling of these core structures with a hexanamide chain under specific reaction conditions, such as the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The dichlorophenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-(3,4-dichlorophenyl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several classes of molecules:
Key Differences and Implications
- Chain Length and Functional Groups: The hexanamide spacer in the target compound provides greater flexibility and lipophilicity compared to shorter-chain analogs (e.g., propanil) or sulfonate derivatives (e.g., XXIVb). This may enhance membrane permeability but reduce aqueous solubility .
- Substituent Effects: The 3,4-dichlorophenyl group increases steric bulk and electron-withdrawing effects compared to monochloro or non-halogenated analogs, possibly enhancing receptor binding in pesticidal or pharmaceutical contexts . The phthalimide moiety introduces rigidity and planar geometry, which could influence DNA intercalation (linked to mutagenicity in ) or polymer backbone stability (as in ).
Mutagenicity and Safety :
- Phthalimide derivatives with short spacers (e.g., methyl or ethyl) and nitrate esters exhibit higher mutagenicity (e.g., Compound 1: 1,800 revertants/μmol) . The target compound’s longer hexanamide spacer and lack of nitrate ester may mitigate this risk, though empirical data are needed.
Biological Activity
N-(3,4-dichlorophenyl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 405.284 g/mol. The structure features a dichlorophenyl group and an isoindole moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H18Cl2N2O3 |
| Molecular Weight | 405.284 g/mol |
| CAS Number | 293760-93-7 |
| Melting Point | Not available |
| Solubility | Not specified |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of dichlorophenyl compounds showed varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives displayed high activity against Staphylococcus aureus and Escherichia coli, suggesting a potential for developing new antimicrobial agents based on this compound's structure .
Anticancer Potential
The isoindole derivatives have been investigated for their anticancer properties. A study highlighted that compounds with similar structural features to this compound exhibited cytotoxic effects on various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways involved in cancer progression .
Case Studies
- Antimicrobial Screening : In a series of experiments, several derivatives were synthesized and screened for antimicrobial activity using the disk diffusion method. Compounds with the dichlorophenyl group consistently showed higher inhibitory zones against tested microorganisms compared to controls .
- Cytotoxicity Assay : A cytotoxicity assay using MTT (thiazolyl blue tetrazolium bromide) demonstrated that certain derivatives significantly reduced cell viability in cancer cell lines such as HeLa and MCF-7. The IC50 values indicated potent activity, warranting further investigation into their potential as anticancer agents .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by activating caspases or modulating Bcl-2 family proteins.
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits enzymes critical for microbial growth or cancer cell survival |
| Apoptosis Induction | Triggers programmed cell death in cancer cells through various pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
